molecular formula C24H42N2O B8708825 N-(3-aminophenyl)octadecanamide

N-(3-aminophenyl)octadecanamide

Cat. No.: B8708825
M. Wt: 374.6 g/mol
InChI Key: GGPJOMDHZXREGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminophenyl)octadecanamide is a long-chain fatty acid amide derivative featuring an octadecanamide (18-carbon chain) backbone linked to a meta-substituted aminophenyl group.

Properties

Molecular Formula

C24H42N2O

Molecular Weight

374.6 g/mol

IUPAC Name

N-(3-aminophenyl)octadecanamide

InChI

InChI=1S/C24H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24(27)26-23-19-17-18-22(25)21-23/h17-19,21H,2-16,20,25H2,1H3,(H,26,27)

InChI Key

GGPJOMDHZXREGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC(=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Comparison with N-(2-Aminophenyl)Octanamide

Key Differences :

  • Chain Length: N-(2-Aminophenyl)octanamide (C8 chain) has a significantly shorter acyl group compared to N-(3-aminophenyl)octadecanamide (C18 chain). This difference impacts solubility, with the shorter-chain analog being more polar and water-soluble.
  • Amino Position: The ortho-substituted (2-aminophenyl) group in octanamide may sterically hinder interactions with other functional groups, whereas the meta-substituted (3-aminophenyl) group in octadecanamide allows for more flexible binding in supramolecular assemblies.
  • Applications : Shorter-chain analogs like octanamide are often used in pharmaceutical intermediates or dye synthesis, while longer-chain derivatives like octadecanamide are more likely to serve as surfactants or polymer additives .
Table 1: Physical Properties Comparison
Property This compound N-(2-Aminophenyl)Octanamide
Molecular Weight ~430 g/mol (estimated) 236.3 g/mol
Chain Length C18 C8
Solubility Likely lipid-soluble Moderate aqueous solubility
Reactivity High (aromatic amine) Moderate

Comparison with N,N-Dimethyloctadecanamide

Key Differences :

  • Substitution on Nitrogen : N,N-Dimethyloctadecanamide (CAS 3886-90-6) replaces the aromatic amine with two methyl groups, eliminating the primary amine’s nucleophilic reactivity. This makes it less suitable for polymerization but more stable in acidic or oxidative environments.
  • Applications: The dimethylated derivative is primarily used as a nonionic surfactant or lubricant, whereas this compound’s reactive amine group enables covalent bonding in polymer matrices or drug delivery systems .
Table 2: Functional Group Impact
Compound Functional Group Key Applications
This compound Aromatic primary amine Polymers, surfactants
N,N-Dimethyloctadecanamide Tertiary amide Lubricants, surfactants

Comparison with N-(3-Aminophenyl)Acetamide

Key Differences :

  • Acyl Chain: N-(3-Aminophenyl)acetamide (C2 chain) has a much shorter acetyl group, drastically altering its hydrophobicity. This compound is more water-soluble and is commonly used as a dye intermediate or pharmaceutical precursor.
  • Biological Activity : The acetamide derivative’s smaller size allows better cellular uptake, whereas the octadecanamide derivative’s long chain may enhance membrane permeability or lipid-based interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.